6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole and thiadiazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves several steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . The reaction conditions typically involve the use of an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, binding to the active sites of enzymes such as carbonic anhydrase and cholinesterase, thereby blocking their activity . This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with different pharmacological properties.
Uniqueness
6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific substitution pattern, which imparts distinct pharmacological activities and makes it a valuable compound in drug design and development .
Properties
Molecular Formula |
C14H13FN4S |
---|---|
Molecular Weight |
288.35 g/mol |
IUPAC Name |
6-[(E)-2-(4-fluorophenyl)ethenyl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H13FN4S/c1-9(2)13-16-17-14-19(13)18-12(20-14)8-5-10-3-6-11(15)7-4-10/h3-9H,1-2H3/b8-5+ |
InChI Key |
ZANVUFUXAHOAID-VMPITWQZSA-N |
Isomeric SMILES |
CC(C)C1=NN=C2N1N=C(S2)/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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